molecular formula C8H11BrN2O B12964662 (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol

(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol

Cat. No.: B12964662
M. Wt: 231.09 g/mol
InChI Key: SXYLYLPPPFMKPN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol is a chiral compound featuring a pyridine ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-methylpyridine.

    Functional Group Introduction:

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a methyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated or methylated derivatives.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(2S)-2-amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H11BrN2O/c1-5-6(9)2-3-8(11-5)7(10)4-12/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1

InChI Key

SXYLYLPPPFMKPN-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)[C@@H](CO)N)Br

Canonical SMILES

CC1=C(C=CC(=N1)C(CO)N)Br

Origin of Product

United States

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